Allosteric SHP2 Inhibition: Pyrido[1,2-a]pyrimidin-4-one Derivative 14i vs. Clinical Stage Inhibitor SHP099
The pyrido[1,2-a]pyrimidin-4-one derivative 14i demonstrated superior enzymatic potency against full-length SHP2 (IC50 = 0.104 μM) compared to the well-characterized clinical-stage allosteric SHP2 inhibitor SHP099 (IC50 = 0.690 μM for wild-type SHP2), representing a 6.6-fold improvement in enzymatic inhibition [1][2]. Crucially, 14i exhibited pronounced selectivity for the full-length protein over the isolated catalytic SHP2-PTP domain (IC50 > 50 μM), translating to a selectivity window of >480-fold that confirms its allosteric mechanism of action [1]. In cellular assays, 14i inhibited Kyse-520 esophageal cancer cell proliferation with IC50 = 1.06 μM, outperforming SHP099 (Kyse-520 IC50 = 1.4 μM), and displayed stronger antiproliferative activities on NCI-H358 and MIA-PaCa2 cells than SHP099 [1][3]. Importantly, 14i showed low toxicity against normal human brain microvascular endothelial cells (HBMEC, IC50 = 30.75 μM), yielding a Kyse-520/HBMEC selectivity index of approximately 29, and induced cell apoptosis with G0/G1 cycle arrest while downregulating p-Akt and p-Erk1/2 [1].
| Evidence Dimension | SHP2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14i: IC50 = 0.104 μM (full-length SHP2); IC50 > 50 μM (SHP2-PTP domain); Kyse-520 cells IC50 = 1.06 μM; HBMEC IC50 = 30.75 μM |
| Comparator Or Baseline | SHP099: IC50 = 0.690 μM (wild-type SHP2); Kyse-520 cells IC50 = 1.4 μM |
| Quantified Difference | 6.6-fold more potent enzymatically; >480-fold selectivity vs. SHP2-PTP domain; 1.3-fold more potent in Kyse-520 cells; ~29-fold cancer vs. normal cell selectivity index |
| Conditions | In vitro enzymatic assay (full-length SHP2), SHP2-PTP domain assay, Kyse-520, NCI-H358, MIA-PaCa2, HBMEC cell lines; MTT antiproliferation assay |
Why This Matters
For researchers procuring SHP2 inhibitor scaffolds, the pyrido[1,2-a]pyrimidin-4-one core offers a validated allosteric chemotype with demonstrated superiority over SHP099 in both enzymatic and cellular potency, enabling structure-based optimization in a chemical space distinct from the established pyrazine-based allosteric SHP2 inhibitor class.
- [1] Zhang L, Ma W, Chen Y, et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg Chem. 2024;151:107661. doi:10.1016/j.bioorg.2024.107661 View Source
- [2] ChEBI. SHP099 (CHEBI:234265). EMBL-EBI. IC50 values: 0.690, 1.241, 0.416, 1.968, 2.896 μM for SHP2, SHP2D61Y, SHP2E69K, SHP2A72V, SHP2E76K respectively. View Source
- [3] SHP099 product page. Anjiechem. Kyse-520 cell proliferation IC50 = 1.4 μM; high solubility and high permeability with no apparent efflux in Caco-2 cells. View Source
